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molecular formula C9H8N2O2S B8758486 5-(1-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxylic acid

5-(1-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxylic acid

Cat. No. B8758486
M. Wt: 208.24 g/mol
InChI Key: LFLSGFZETVRXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420690B2

Procedure details

To a solution of 5-bromo-3-thiophenecarboxylic acid (875 mg, 4.23 mmol) in dioxane/H2O (5:1, 21 mL) was added K2CO3 (205 mg, 14.8 mmol), tetrakistriphenylphosphine Pd(0) (297 mg, 0.26 mmol) and 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (988 mg, 4.75 mmol). The reaction mixture was heated to 80° C. in a sealed tube. After 5 h, additional tetrakistriphenylphosphine Pd(0) (108 mg, 0.1 mmol) and 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole (989 mg, 4.75 mmol) were added. After 12 h, the reaction solution was then partitioned between H2O—CHCl3, and the aqueous phase was washed several times with CHCl3. The aqueous phase was then adjusted to pH 3 with 2.5M HCl and the aqueous phase extracted with CHCl3. The combined organics were dried (Na2SO4), concentrated under vacuum and dried under high vacuum overnight and used without further purification: LC-MS (ES) m/z=209 (M+H)+.
Quantity
875 mg
Type
reactant
Reaction Step One
Name
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
988 mg
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
297 mg
Type
catalyst
Reaction Step One
Quantity
989 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][CH:5]=[C:4]([C:7]([OH:9])=[O:8])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH3:16][N:17]1[C:21](B2OC(C)(C)C(C)(C)O2)=[CH:20][CH:19]=[N:18]1.CC1(C)COB(C2N(C)N=CC=2)OC1>O1CCOCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:16][N:17]1[C:21]([C:2]2[S:6][CH:5]=[C:4]([C:7]([OH:9])=[O:8])[CH:3]=2)=[CH:20][CH:19]=[N:18]1 |f:1.2.3,6.7,^1:55,57,76,95|

Inputs

Step One
Name
Quantity
875 mg
Type
reactant
Smiles
BrC1=CC(=CS1)C(=O)O
Name
Quantity
205 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
988 mg
Type
reactant
Smiles
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
Name
Quantity
21 mL
Type
solvent
Smiles
O1CCOCC1.O
Name
Quantity
297 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
989 mg
Type
reactant
Smiles
CC1(COB(OC1)C1=CC=NN1C)C
Name
Quantity
108 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the reaction solution was then partitioned between H2O—CHCl3
WASH
Type
WASH
Details
the aqueous phase was washed several times with CHCl3
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
dried under high vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CN1N=CC=C1C1=CC(=CS1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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